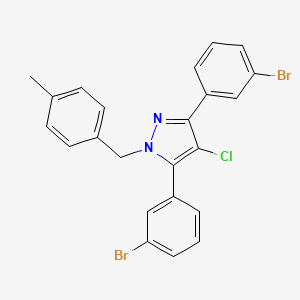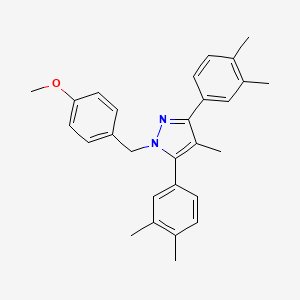![molecular formula C18H19N5OS B10915740 (7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B10915740.png)
(7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound contains a pyrazole ring, a phenyl group, and an imidazo[2,1-b][1,3,5]thiadiazine core, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the imidazo[2,1-b][1,3,5]thiadiazine core. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiourea .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the imidazo ring to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.
Biology
Biologically, 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE exhibits significant activity against various pathogens. It has been studied for its antileishmanial and antimalarial properties, showing promising results in vitro and in vivo .
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases .
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable in the production of high-performance materials and in catalysis .
Mechanism of Action
The mechanism of action of 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE involves its interaction with specific molecular targets. It is known to inhibit key enzymes in the metabolic pathways of pathogens, leading to their death. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone.
Imidazo[2,1-b][1,3,5]thiadiazine Derivatives: Compounds with similar core structures, such as 3-(4-chlorophenyl)-7-(1H-pyrazol-4-yl)methylene-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazine.
Uniqueness
The uniqueness of 7-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(4-METHYLPHENYL)-3,4-DIHYDRO-2H-IMIDAZO[2,1-B][1,3,5]THIADIAZIN-6-ONE lies in its combination of a pyrazole ring and an imidazo[2,1-b][1,3,5]thiadiazine core. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(7Z)-7-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-(4-methylphenyl)-2,4-dihydroimidazo[2,1-b][1,3,5]thiadiazin-6-one |
InChI |
InChI=1S/C18H19N5OS/c1-12-4-6-15(7-5-12)22-10-23-17(24)16(20-18(23)25-11-22)8-14-9-19-21(3)13(14)2/h4-9H,10-11H2,1-3H3/b16-8- |
InChI Key |
BHIQXWBYDFDUGZ-PXNMLYILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CN3C(=O)/C(=C/C4=C(N(N=C4)C)C)/N=C3SC2 |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN3C(=O)C(=CC4=C(N(N=C4)C)C)N=C3SC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B10915663.png)
![cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone]](/img/structure/B10915665.png)
![1-(2,3-Dimethylphenyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10915667.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10915681.png)

![5-(difluoromethyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915695.png)
![[1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL](3-methylpiperidino)methanone](/img/structure/B10915696.png)
![1-(butan-2-yl)-7-(3,4-dichlorophenyl)-5-(difluoromethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915699.png)
![7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915713.png)


![3-[1-(4-Nitrophenyl)-5-(1-propyl-1H-pyrazol-4-YL)-4,5-dihydro-1H-pyrazol-3-YL]phenol](/img/structure/B10915732.png)
![6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915734.png)
